molecular formula C12H15NO2S B1437636 4-Methyl-2-(thiomorpholine-4-carbonyl)phenol CAS No. 1042634-26-3

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol

Cat. No. B1437636
M. Wt: 237.32 g/mol
InChI Key: GFBNQWORCHPLPL-UHFFFAOYSA-N
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Description

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol, also known as 4-Methyl-2-thiomorpholine-4-carbonylphenol or 4-Methyl-2-thiomorpholine-4-carbonyl-phenol, is an organic compound that has been studied for its potential applications in various fields including medicinal chemistry, organic synthesis and biochemistry. It is a white crystalline solid that has a melting point of 108-110°C and a boiling point of 212°C. 4-Methyl-2-(thiomorpholine-4-carbonyl)phenol is a derivative of thiomorpholine and is used as an intermediate in the synthesis of various compounds.

Scientific Research Applications

Fluorescent Chemosensors

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol derivatives, specifically 4-Methyl-2,6-diformylphenol (DFP), have been pivotal in the development of fluorescent chemosensors. These chemosensors are adept at detecting various analytes, including metal ions (like Zn2+, Cu2+, Al3+, Mg2+, Hg2+), anions (such as N3−, H2PO4−, CH3COO−, H2AsO4−, ClO−, PO43−, AsO33−), neutral molecules (mandelic acid, cysteine, glutathione), and pH regions. The high selectivity and sensitivity of DFP-based chemosensors are well-documented, indicating a promising field of research, especially considering the ample opportunities to modulate the sensing selectivity and sensitivity of DFP (Roy, 2021).

Adsorption and Removal of Contaminants

Research has explored the adsorption behavior of phenolic compounds like phenol and 4-nitrophenol on materials such as granular activated carbon, highlighting the challenges in comparing equilibrium models due to diverse measurement units. Such studies contribute to understanding the adsorption kinetics and mechanisms, relevant in environmental management and pollution control (Kumar, Kumar, Kumar, & Gupta, 2007).

Environmental and Biological Interactions

The compound's interaction with environmental components like soil and its involvement in the sorption of herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) has been documented. Understanding the interaction dynamics, especially the role of soil organic matter and iron oxides as sorbents, is crucial for environmental chemistry and soil science (Werner, Garratt, & Pigott, 2012).

In the realm of food science, the compound's role in the formation and mitigation of methylglyoxal, a reactive carbonyl compound in thermally processed foods, has been reviewed. This review discusses the balance between beneficial and deleterious effects of methylglyoxal and highlights the role of compounds like 4-Methyl-2-(thiomorpholine-4-carbonyl)phenol in interacting with dietary ingredients and scavenging agents, a critical aspect in food safety and quality (Zheng et al., 2020).

properties

IUPAC Name

(2-hydroxy-5-methylphenyl)-thiomorpholin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-9-2-3-11(14)10(8-9)12(15)13-4-6-16-7-5-13/h2-3,8,14H,4-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBNQWORCHPLPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)C(=O)N2CCSCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-2-(thiomorpholine-4-carbonyl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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